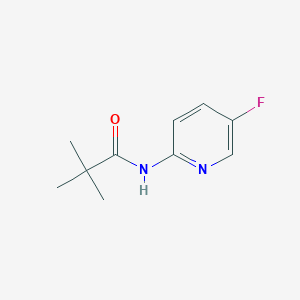

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

描述

属性

IUPAC Name |

N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAYCNUDQFSZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624484 | |

| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784155-54-0 | |

| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide from 2-amino-5-fluoropyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable amide intermediate in pharmaceutical research and development. The synthesis proceeds via the nucleophilic acyl substitution of 2-amino-5-fluoropyridine with pivaloyl chloride. This document delineates the underlying chemical principles, offers a detailed step-by-step experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. The content is structured to provide researchers, scientists, and drug development professionals with the expertise to replicate and optimize this transformation effectively.

Introduction and Strategic Overview

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, also referred to as N-(5-fluoropyridin-2-yl)pivalamide, is a key heterocyclic amide. The parent amine, 2-amino-5-fluoropyridine, is a crucial intermediate in the synthesis of advanced pharmaceutical agents, including peptide deformylase inhibitors such as LBM415.[1][2] The introduction of the pivaloyl group (a bulky tert-butyl moiety) can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, metabolic stability, and conformational rigidity.

The core of this synthesis is the formation of an amide bond between the primary amino group of 2-amino-5-fluoropyridine and the carbonyl group of pivaloyl chloride. This acylation reaction is a robust and widely employed transformation in organic synthesis.[3] The strategic choice of an acyl chloride as the acylating agent is predicated on its high electrophilicity, which facilitates a rapid and efficient reaction with the nucleophilic amine.

Core Reaction Scheme

Mechanistic Insights and Rationale for Experimental Design

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-5-fluoropyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.

A critical component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base serves as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride) and ensuring the reaction proceeds to completion.[4][5]

Why Pyridine or Triethylamine?

-

Acid Scavenger: Both are tertiary amines that effectively neutralize the generated HCl.

-

Nucleophilic Catalyst (Pyridine): Pyridine can also act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate.[6][7] This intermediate is even more susceptible to nucleophilic attack by the aminopyridine, potentially accelerating the reaction rate.

-

Solvent Choice: Anhydrous aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are essential. Protic solvents (e.g., water, alcohols) would compete with the amine in reacting with the highly reactive pivaloyl chloride, leading to unwanted byproducts. Anhydrous conditions prevent the hydrolysis of the acyl chloride.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high product quality.

Materials and Equipment

-

Reactants: 2-amino-5-fluoropyridine, Pivaloyl chloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

-

Reagents for Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated aqueous NaCl), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, nitrogen/argon inlet, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (if required).

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-fluoropyridine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of amine).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.

-

Acyl Chloride Addition: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting amine spot indicates the reaction is complete.

-

Work-up & Isolation:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and excess pivaloyl chloride) and then with brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

If necessary, further purification can be achieved via silica gel column chromatography.

-

Data Presentation and Characterization

The following table summarizes the typical parameters and expected outcomes for this synthesis.

| Parameter | Value/Specification | Rationale |

| Stoichiometry | ||

| 2-amino-5-fluoropyridine | 1.0 eq | Limiting reagent. |

| Pivaloyl Chloride | 1.1 eq | A slight excess ensures complete consumption of the amine. |

| Pyridine | 1.2 eq | Sufficient to neutralize the HCl byproduct and potentially act as a catalyst. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | Aprotic, inert solvent that dissolves reactants well. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; RT allows the reaction to go to completion. |

| Time | 2-4 hours | Typical duration for complete conversion, verifiable by TLC. |

| Expected Outcome | ||

| Yield | > 90% | This is an efficient acylation reaction. |

| Purity (post-purification) | > 98% | Achievable with standard recrystallization or chromatography. |

| Appearance | White to off-white solid | Typical for small organic amide compounds. |

Characterization: The structure of the final product should be confirmed using standard analytical techniques. Expected spectral data would include:

-

¹H NMR: Signals corresponding to the pyridine ring protons, the amide N-H proton (a broad singlet), and a sharp singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: Resonances for the carbons of the pyridine ring and the pivaloyl group, including the carbonyl carbon.

-

FT-IR: Characteristic absorption bands for the N-H stretch and the C=O (amide I) stretch.[8]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₃FN₂O).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental process from setup to final product.

Conclusion

The synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide from 2-amino-5-fluoropyridine via acylation with pivaloyl chloride is a highly efficient and reliable method. By carefully controlling reaction parameters—specifically temperature, stoichiometry, and the use of an anhydrous, aprotic environment—researchers can consistently achieve high yields of the desired product with excellent purity. The protocol described herein is robust, scalable, and grounded in fundamental principles of organic chemistry, providing a solid foundation for the production of this important chemical intermediate.

References

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. Available at: [Link]

-

Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. Available at: [Link]

-

Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. Available at: [Link]

-

Ni-based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides. ResearchGate. Available at: [Link]

- Process for preparing 2-amino-5-chloropyridine. Google Patents.

- Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. Google Patents.

-

What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes. ResearchGate. Available at: [Link]

-

Pivaloyl chloride patented technology retrieval search results. Patsnap. Available at: [Link]

- Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.

-

What is the role of pyridine in the acetylations of alcohols? Reddit. Available at: [Link]

-

Synthetic, Infrared And Nmr (¹H And ¹³C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Semantic Scholar. Available at: [Link]

-

The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Synthesis and Utility of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, a key fluorinated pyridine intermediate. The document details the core synthetic pathway, elucidates the underlying nucleophilic acyl substitution mechanism, and presents a comprehensive, field-tested experimental protocol. Beyond synthesis, this guide discusses the compound's broader mechanism of action as a versatile building block in the development of complex bioactive molecules for the pharmaceutical and agrochemical sectors.[1] The content is structured to deliver actionable insights and foundational knowledge for professionals engaged in organic synthesis and medicinal chemistry.

Introduction and Significance

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, also known as N-(5-fluoro-2-pyridinyl)pivalamide, is a specialized chemical intermediate of significant interest in modern drug discovery and agrochemical research.[1] Its structure marries three key chemical motifs: a pyridine ring, an amide linkage, and a fluorine substituent.

-

Fluorine Moiety: The presence of a fluorine atom at the 5-position of the pyridine ring is critical. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Its inclusion is a common strategy in medicinal chemistry to enhance pharmacokinetic profiles.

-

Pyridine Core: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, known for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptors.

-

Pivaloyl Group: The bulky 2,2-dimethyl-propionamide (pivalamide) group provides steric hindrance, which can direct the reactivity of the molecule in subsequent synthetic steps and contribute to the stability of the amide bond.

Collectively, these features make N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide a valuable building block for creating novel therapeutic agents and next-generation agrochemicals.[1]

Synthesis Pathway and Mechanism

The primary and most efficient synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is achieved through the acylation of 2-amino-5-fluoropyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Overall Reaction Scheme

The reaction proceeds as follows:

(2-Amino-5-fluoropyridine) + (Pivaloyl Chloride) → [In presence of a non-nucleophilic base] → N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide + [Base]-HCl

This transformation is highly efficient and is analogous to the synthesis of similar N-acyl-pyridinamine compounds.[2]

Mechanism of Action in Synthesis: Nucleophilic Acyl Substitution

The core of this synthesis is the reaction between a nucleophile (the amino group of 2-amino-5-fluoropyridine) and an electrophile (the carbonyl carbon of pivaloyl chloride). The mechanism unfolds in a two-step addition-elimination sequence.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electron-deficient carbonyl carbon of pivaloyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is neutralized by a non-nucleophilic base (e.g., triethylamine or pyridine) present in the reaction mixture. This base scavenges the hydrogen chloride (HCl) byproduct, forming a salt (e.g., triethylammonium chloride) and preventing the protonation of the starting amine, which would render it non-nucleophilic.

The use of a base is critical for driving the reaction to completion.

Visualization of the Synthetic Mechanism

The following diagram illustrates the step-by-step molecular transformations during the synthesis.

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-acyl-pyridinamines and represents a robust methodology.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2-Amino-5-fluoropyridine | 112.10 | 10.0 g | 1.0 | Starting material. |

| Pivaloyl Chloride | 120.58 | 11.8 mL | 1.1 | Acylating agent. Use with caution (corrosive). |

| Triethylamine (Et₃N) | 101.19 | 15.0 mL | 1.2 | Non-nucleophilic base. |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous solvent. |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - | For aqueous workup. |

| Brine (Saturated NaCl) | - | ~50 mL | - | For aqueous workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | q.s. | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-fluoropyridine (10.0 g).

-

Dissolution: Add anhydrous dichloromethane (200 mL) and triethylamine (15.0 mL). Stir the mixture until all solids have dissolved.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction.

-

Addition of Acylating Agent: Add pivaloyl chloride (11.8 mL) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining pivaloyl chloride and neutralize the triethylammonium hydrochloride salt.

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product as a white to off-white solid.[2]

Experimental Workflow Visualization

Caption: High-level experimental synthesis workflow.

Mechanism of Action as a Synthetic Intermediate

The primary "mechanism of action" for this compound is its utility as a versatile intermediate. It is not typically an end-product but a foundational piece for constructing more complex molecules. Its reactivity is centered around the fluoropyridine ring. The pivaloyl group serves as a protecting group for the 2-amino position, preventing it from undergoing undesired side reactions while allowing for chemical modifications at other positions of the pyridine ring.

Potential subsequent reactions include:

-

Lithiation and Electrophilic Quench: Directed ortho-metalation (DoM) can be used to introduce substituents at the C3 or C4 positions.

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is generally stable, under harsh conditions or with specific activating groups, it could be displaced.

-

Cross-Coupling Reactions: The pyridine ring can be further functionalized using palladium-catalyzed cross-coupling reactions if a suitable handle (like a bromine or iodine atom) is introduced elsewhere on the ring.

Ultimately, the pivaloyl protecting group can be removed under acidic or basic hydrolysis conditions to reveal the free amine, which can then be used in further coupling or cyclization reactions.

Conclusion

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a strategically important intermediate whose synthesis is governed by the principles of nucleophilic acyl substitution. The protocol detailed herein is robust and scalable. The true value and "mechanism of action" of this compound lie in its role as a stable, yet reactive, building block, enabling chemists to introduce the critical 5-fluoropyridin-2-amine moiety into complex target molecules with high precision. Its application continues to be pivotal in the discovery pipelines of both pharmaceutical and agrochemical industries.

References

-

El-Hiti, G. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o62–o63. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. IUCrData, 1(1), x00001. Available at: [Link]

Sources

The Strategic Utility of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a proven strategy for optimizing the pharmacological and pharmacokinetic properties of bioactive molecules. N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide has emerged as a pivotal building block, offering a unique combination of a fluorinated pyridine core and a sterically hindered amide functionality. This guide provides a comprehensive technical overview of its synthesis, reactivity, and diverse applications, empowering researchers to leverage its full potential in the design and development of novel chemical entities.

The presence of the fluorine atom at the 5-position of the pyridine ring significantly influences the molecule's electronic properties, often enhancing metabolic stability, binding affinity, and membrane permeability of the final compound.[1] The 2-amido-pivaloyl group provides a robust and sterically demanding handle for further synthetic transformations while also contributing to the overall lipophilicity and conformational rigidity of derivative molecules. This unique structural combination makes N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of advanced agrochemicals.[1]

Synthesis and Manufacturing: A Robust and Scalable Approach

The most common and efficient synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide involves the acylation of 2-amino-5-fluoropyridine with pivaloyl chloride (trimethylacetyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Precursor Synthesis: Accessing 2-Amino-5-fluoropyridine

The key starting material, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine through a multi-step sequence. A common route involves nitration, followed by amino group protection (e.g., acetylation), reduction of the nitro group, a diazotization-fluorination sequence (such as the Balz-Schiemann reaction), and finally deprotection to yield the desired 2-amino-5-fluoropyridine.[2] This well-established pathway allows for the large-scale production of the necessary precursor.

Detailed Synthesis Protocol: N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

The following protocol is a representative example of the acylation reaction. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a tertiary amine base, for example triethylamine (TEA, 1.2 eq.) or pyridine (1.2 eq.). The mixture is cooled to 0 °C in an ice bath.

-

Acylation: Pivaloyl chloride (1.1 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period (typically 2-4 hours), while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide as a solid.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like DCM and THF are chosen to avoid reaction with the highly reactive pivaloyl chloride.

-

Base: A non-nucleophilic base such as triethylamine is used to scavenge the HCl produced during the reaction without competing with the amino group of the starting material.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 784155-54-0 |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, expected to be a low melting solid. |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine substituent. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent in the upfield region. The amide proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbonyl carbon of the amide and the quaternary and methyl carbons of the pivaloyl group will also be readily identifiable.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-F stretching.

Chemical Reactivity and Derivatization

The reactivity of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is primarily centered around the fluoropyridine ring and the amide functionality, offering multiple avenues for derivatization.

Reactions at the Pyridine Ring

The fluorine atom at the 5-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the 4- and 6-positions. This allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates. Furthermore, the pyridine nitrogen can undergo quaternization, and the ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, after appropriate functionalization (e.g., conversion to a bromo- or iodo-pyridine derivative).

Reactions Involving the Amide Group

The amide N-H bond can be deprotonated with a strong base to generate an amidate, which can then be alkylated or acylated. The amide carbonyl can undergo reduction to the corresponding amine.

Applications in Drug Discovery and Agrochemicals

The unique structural features of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide have made it a valuable building block in the synthesis of a variety of biologically active compounds.

Pharmaceutical Applications: Targeting Neurological Disorders

A prominent application of this building block is in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 NAMs are being investigated for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome. The fluoropyridine moiety often serves as a key pharmacophoric element, engaging in crucial interactions within the allosteric binding site of the receptor.

Table of Representative mGluR5 NAMs Incorporating the Core Scaffold:

| Compound | Biological Target | Therapeutic Area |

| Analogue 1 | mGluR5 | Anxiety |

| Analogue 2 | mGluR5 | Depression |

| Analogue 3 | mGluR5 | Fragile X Syndrome |

Agrochemical Applications

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide and its derivatives are also utilized in the synthesis of novel herbicides and pesticides.[1] The fluoropyridine scaffold is a common feature in many commercial agrochemicals, and the introduction of the pivalamide group can modulate the compound's lipophilicity and soil mobility, leading to improved efficacy and environmental profiles.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety data for related compounds like N,N-Dimethylpropionamide, it is advisable to handle this compound in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a strategically important and versatile chemical building block with significant applications in both pharmaceutical and agrochemical research. Its straightforward synthesis, combined with the tunable reactivity of the fluoropyridine ring and the robustness of the pivalamide group, provides chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics and crop protection agents continues to grow, the utility of this and related fluorinated pyridine scaffolds is poised to expand further.

References

-

Chem-Impex International. N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Propanamide, N,N-dimethyl-. PubChem. [Link]

Sources

Physical and chemical properties of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 784155-54-0) is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1] Its molecular architecture, which uniquely combines a fluorinated pyridine ring, a robust amide linkage, and a sterically hindering tert-butyl group, makes it a valuable building block for creating novel therapeutic agents and complex bioactive molecules.[1]

The incorporation of a fluorine atom onto the pyridine ring is a well-established strategy in pharmaceutical design to modulate a molecule's electronic properties, metabolic stability, bioavailability, and binding affinity to biological targets.[2] The pivaloyl moiety (2,2-dimethyl-propionamide) often serves as a metabolic shield, protecting the amide bond from enzymatic hydrolysis and thereby enhancing the pharmacokinetic profile of potential drug candidates.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on the physical and chemical properties of this compound, outlines its analytical characterization, discusses its chemical reactivity and synthetic pathways, and explores its applications, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory work.

Molecular Structure and Identifiers

The structural identity of a compound is the foundation of its chemical behavior. Below are the key identifiers and structural representation for N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | --- |

| CAS Number | 784155-54-0 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂O | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C=C1)F | --- |

| InChI Key | Will be generated based on structure | --- |

| MDL Number | MFCD08688588 | [1] |

| PubChem ID | 22293237 | [1] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to biological absorption.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Comments |

| Appearance | Low melting colorless crystalline solid.[1] | The crystalline nature suggests a well-ordered solid-state structure. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Methanol). Limited solubility in water is anticipated. | The molecule has significant non-polar character from the tert-butyl group and pyridine ring, but the amide and fluorine add polarity. |

| Melting Point | Described as "low melting," but a specific value is not publicly available.[1] | By analogy to similar structures, a melting point in the range of 50-100 °C could be expected. |

| Boiling Point | Data not available. | Due to its crystalline nature and relatively high molecular weight, high-vacuum distillation would be required to prevent decomposition. |

| pKa | Data not available. | The pyridine nitrogen is basic and can be protonated. The amide N-H proton is very weakly acidic. The pKa of the conjugate acid (protonated pyridine) is expected to be lower than that of pyridine itself due to the electron-withdrawing effects of the fluorine and amide groups. |

| LogP (Octanol/Water Partition Coefficient) | Data not available. | A moderately positive LogP value is predicted, indicating a preference for lipophilic environments, a key factor for cell membrane permeability in drug candidates. |

| Storage | Recommended storage at 0-8°C.[1] | Cool storage conditions are advised to ensure long-term chemical stability. |

Spectroscopic and Analytical Characterization

For any researcher, verifying the identity and purity of a starting material is paramount. The following spectroscopic techniques are essential for the characterization of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A sharp singlet around δ 1.2-1.4 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A broad singlet in the δ 8.0-9.0 ppm region, integrating to 1H, for the amide (N-H) proton.

-

Three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. These signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 unique signals:

-

Two signals for the tert-butyl group (quaternary and methyl carbons).

-

A signal for the amide carbonyl carbon (C=O).

-

Five distinct signals for the carbons of the 5-fluoropyridine ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant, while adjacent carbons will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the fluorine's presence, likely showing a single signal whose multiplicity depends on coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~2970 cm⁻¹: C-H stretching from the tert-butyl group.

-

~1680-1700 cm⁻¹: A strong C=O stretching band (Amide I band).

-

~1580 cm⁻¹: N-H bending vibration (Amide II band).

-

~1200-1250 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 197.22.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the tert-butyl group or cleavage of the amide bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A supplier reports a purity of ≥ 95% as determined by HPLC.[1] A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, with detection by UV absorbance at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

Chemical Properties and Reactivity

Synthesis Pathway

While specific literature on the synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is sparse, a highly probable and logical synthetic route is the acylation of 2-amino-5-fluoropyridine with pivaloyl chloride. This method is analogous to the synthesis of similar N-acylpyridine compounds.[3]

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Preparation: Dissolve 2-amino-5-fluoropyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous inert solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

-

Addition: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. Maintaining a slow addition rate prevents temperature spikes and side reactions.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product.

Stability and Reactivity

-

Stability: The compound is expected to be stable under standard laboratory conditions. The recommended storage at 0-8°C helps prevent long-term degradation.[1] The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions, particularly with heating.

-

Reactivity: The pyridine ring can undergo electrophilic substitution, though it is deactivated by the fluorine atom and the amide group. The pyridine nitrogen atom retains its basicity and can act as a ligand for metal centers. The amide N-H proton can be deprotonated with a strong base.

Applications in Research and Development

The unique structural features of this molecule make it a versatile tool for researchers.

-

Medicinal Chemistry: It serves as a key intermediate or building block in the synthesis of pharmaceuticals.[1] Its structure is often found in molecules targeting neurological disorders.[1] The fluoropyridine motif is a privileged structure in medicinal chemistry, known for enhancing binding interactions and improving pharmacokinetic properties.

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in creating more effective and stable pesticides and herbicides.[1]

-

Biochemical Research: Researchers utilize this compound and its derivatives in studies related to enzyme inhibition, helping to elucidate metabolic pathways and disease mechanisms.[1]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. Therefore, it must be handled with the care afforded to all novel research chemicals. General safety precautions for related amide compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled or ingested, seek immediate medical attention.

Caption: Standard workflow for safely handling research chemicals.

Conclusion

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide stands out as a strategically designed chemical intermediate with significant utility in modern chemical research. Its combination of a fluorinated aromatic system and a metabolically robust amide group provides a powerful platform for developing new molecules in the pharmaceutical and agrochemical sectors. While comprehensive public data on all its properties is limited, a clear understanding of its structure allows for reliable predictions of its chemical behavior, spectroscopic profile, and reactivity. This guide provides a foundational understanding for scientists to effectively and safely utilize this compound in their research endeavors.

References

- MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

- NIH PubChem. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine. [Link]

- NIH PMC. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. [Link]

- MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

- O-Navigator. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of a Novel c-Met Kinase Inhibitor from N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

Abstract

The c-Met receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a key driver in the progression of numerous human cancers.[1][2][3] This has established c-Met as a high-value target for the development of small-molecule inhibitors in oncology.[4][5] This application note provides a comprehensive, field-proven guide for the synthesis, purification, and validation of a potent c-Met inhibitor. We detail a robust synthetic strategy starting from the key precursor, N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. The protocols herein are designed for reproducibility and include not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices. To ensure the trustworthiness of the synthesis, a self-validating biochemical assay protocol is included to confirm the inhibitory activity of the final compound against the c-Met kinase. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research and kinase inhibitor synthesis.

Introduction: The c-Met Receptor as a Therapeutic Target

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met receptor, a transmembrane tyrosine kinase.[6] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[7][8] Under normal physiological conditions, the HGF/c-Met signaling axis is vital for embryonic development, tissue repair, and wound healing.[7] However, the dysregulation of this pathway through gene amplification, mutation, or protein overexpression is a well-documented oncogenic driver.[2][8]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6][8][9] This aberrant signaling promotes a suite of cancer hallmarks: uncontrolled cell proliferation, survival, angiogenesis, invasion, and metastasis.[8][10][11] Furthermore, c-Met activation has been implicated as a significant mechanism of acquired resistance to other targeted therapies and cytotoxic agents, making it a crucial target for overcoming drug resistance in cancer treatment.[12][13] Consequently, the development of potent and selective small-molecule c-Met inhibitors is a major focus of modern cancer drug discovery.[5][14][15]

Detailed Experimental Protocols

Protocol 3.1: Synthesis of Precursor A: N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

This protocol describes the acylation of 2-amino-5-fluoropyridine. The reaction is analogous to the synthesis of similar N-acyl pyridine compounds. [16][17]Triethylamine acts as a base to quench the HCl byproduct, driving the reaction to completion.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| 2-Amino-5-fluoropyridine | 112.10 | 5.00 g | 44.6 |

| Trimethylacetyl chloride | 120.58 | 5.91 mL | 49.1 |

| Triethylamine (TEA) | 101.19 | 7.46 mL | 53.5 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (5.00 g, 44.6 mmol) and dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Base Addition: Add triethylamine (7.46 mL, 53.5 mmol) to the solution.

-

Acylating Agent Addition: Add trimethylacetyl chloride (5.91 mL, 49.1 mmol) dropwise over 10 minutes using a syringe. Rationale: Slow addition is crucial to control the exothermicity of the acylation reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Rationale: The acid wash removes excess triethylamine, the base wash removes any remaining acyl chloride and HCl, and the brine wash removes residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%). Combine the fractions containing the pure product and evaporate the solvent to yield a white solid.

Protocol 3.2: Final Coupling - Synthesis of the Target c-Met Inhibitor

This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C-F bond for substitution by a nucleophile (in this case, a phenoxide generated in situ).

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|

| Precursor A | 196.22 | 1.00 g | 5.10 |

| 4-Nitrophenol (Example Core) | 139.11 | 0.71 g | 5.10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.41 g | 10.2 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask, add Precursor A (1.00 g, 5.10 mmol), 4-nitrophenol (0.71 g, 5.10 mmol), and potassium carbonate (1.41 g, 10.2 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A precipitate should form.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified final c-Met inhibitor.

Protocol 3.3: Product Characterization

The identity and purity of the final compound must be confirmed through standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Expected Results and Validation

Table 1: Expected Characterization Data for a Representative Inhibitor

| Compound | Expected Yield | Purity (LC-MS) | ¹H NMR (Key Signals, δ ppm) | ESI-MS (m/z) |

| Precursor A | 75-85% | >98% | ~8.2 (d, Py-H), ~8.0 (s, NH), ~1.3 (s, 9H, t-Bu) | [M+H]⁺ = 197.1 |

| Final Inhibitor | 60-70% | >99% | Signals for both coupled fragments, disappearance of F-coupled signals | [M+H]⁺ = 317.1 (for nitrophenol adduct) |

Protocol 4.1: Self-Validation via In Vitro c-Met Kinase Assay

To validate that the synthesized compound is functionally active, its ability to inhibit c-Met kinase activity should be assessed. A variety of commercial kits are available for this purpose (e.g., ADP-Glo™ Kinase Assay).

General Procedure:

-

Reagent Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically from 10 mM down to nanomolar concentrations. Prepare the c-Met enzyme, substrate (e.g., poly(E,Y) 4:1), and ATP solutions in the appropriate kinase buffer.

-

Kinase Reaction:

-

To the wells of a 96-well plate, add the kinase buffer, the c-Met enzyme, and the inhibitor at various concentrations.

-

Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at 30 °C for 1 hour.

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) according to the manufacturer's protocol. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Plot the percent inhibition of c-Met activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A potent inhibitor is expected to have an IC₅₀ in the nanomolar range. [18]

-

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and validation of c-Met inhibitors derived from N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide. By explaining the rationale behind key procedural steps and incorporating a functional validation assay, this guide equips researchers with a robust and reliable methodology. The described synthetic strategy is not only effective for the target compound but also serves as a versatile platform for the development of novel analogs to further probe the structure-activity relationships of c-Met kinase inhibition.

References

-

Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (n.d.). MDPI. [Link]

-

Computational study on novel natural inhibitors targeting c-MET. (n.d.). PMC - PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. (2019). PMC - PubMed Central. [Link]

-

Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. (n.d.). PMC - NIH. [Link]

-

An overview of the c-MET signaling pathway. (n.d.). PMC - NIH. [Link]

-

Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells. (n.d.). PMC - NIH. [Link]

-

Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (n.d.). MDPI. [Link]

-

(PDF) Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. (n.d.). ResearchGate. [Link]

-

Targeting the c-Met Signaling Pathway in Cancer. (n.d.). AACR Journals. [Link]

-

The Role of MET and c-Met in Advanced NSCLC. (2023). CancerNetwork. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

-

Role of the HGF/c-MET pathway in resistance to immune checkpoint inhibitors in advanced non-small cell lung cancer. (2025). PubMed. [Link]

-

Targeting the c-Met signaling pathway in cancer. (n.d.). PubMed - NIH. [Link]

-

An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (n.d.). Taylor & Francis Online. [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (n.d.). Semantic Scholar. [Link]

-

c-MET. (n.d.). AbbVie Science. [Link]

-

Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. (n.d.). ACS Publications. [Link]

-

What are the key players in the pharmaceutical industry targeting c-Met?. (2025). Patsnap Synapse. [Link]

-

A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). (2023). Knowledge UChicago. [Link]

-

Anti-Proliferative Properties of the Novel Hybrid Drug Met-ITC, Composed of the Native Drug Metformin with the Addition of an Isothiocyanate H2S Donor Moiety, in Different Cancer Cell Lines. (n.d.). MDPI. [Link]

-

An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (n.d.). PubMed. [Link]

Sources

- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the key players in the pharmaceutical industry targeting c-Met? [synapse.patsnap.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. c-MET [stage.abbviescience.com]

- 9. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Significance of c-MET overexpression in cytotoxic anticancer drug-resistant small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the HGF/c-MET pathway in resistance to immune checkpoint inhibitors in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide as a Foundational Scaffold for Novel Fungicide Synthesis

Introduction: The Strategic Importance of Picolinamides in Crop Protection

The global imperative for food security continually drives the search for new, effective, and environmentally conscious fungicides. Picolinamides have emerged as a significant class of fungicides, offering robust protection against a wide spectrum of agriculturally relevant fungal pathogens, including ascomycetes, basidiomycetes, and oomycetes.[1] Their value is underscored by a unique mode of action that provides a critical tool in resistance management strategies.

At the heart of many advanced picolinamide fungicides is the N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide scaffold. This versatile chemical building block serves as a cornerstone for developing novel active ingredients.[2] The incorporation of a fluorine atom on the pyridine ring often enhances the metabolic stability and binding affinity of the final molecule, while the pivaloyl (2,2-dimethyl-propionamide) group provides a sterically defined and lipophilic character. This guide provides an in-depth exploration of this scaffold, from its mechanistic underpinnings to detailed protocols for its synthesis and derivatization, aimed at researchers and professionals in agrochemical development.

Mechanistic Rationale: Targeting Fungal Respiration

The primary fungicidal activity of picolinamides stems from their ability to disrupt the fungal mitochondrial electron transport chain (ETC).[3] This is a fundamentally different mechanism from other common fungicides like strobilurins, which is crucial for overcoming existing resistance issues.

2.1. Inhibition of the Cytochrome bc1 Complex (Complex III)

Picolinamide fungicides are classified as Quinone-inside (Qi) inhibitors.[3][4] They specifically bind to the Qi site of the cytochrome bc1 complex, a critical enzyme in the mitochondrial ETC.[5] This binding event blocks the oxidation of ubiquinol, thereby halting the electron flow, preventing ATP synthesis, and ultimately leading to fungal cell death due to energy deprivation.[3] The distinct binding site means there is no cross-resistance with Quinone-outside (Qo) inhibitors like strobilurins.[3]

2.2. Alternative Fungal Targets While Complex III is the primary target, some research indicates that certain picolinamide and benzamide compounds can also exert antifungal effects by inhibiting the fungal lipid-transfer protein Sec14.[6] This protein is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for secretion and cell membrane integrity. This potential secondary mechanism adds another layer to the scaffold's utility in designing broad-spectrum antifungals.[6]

Caption: Mechanism of Action for Picolinamide Fungicides.

Synthesis Protocol: N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

The synthesis of the title scaffold is a two-stage process: first, the preparation of the key intermediate, 2-amino-5-fluoropyridine, followed by its acylation.

3.1. Stage 1: Synthesis of 2-Amino-5-fluoropyridine

This precursor can be synthesized from 2-aminopyridine via a multi-step route.[7][8][9] The procedure involves nitration, protection of the amino group, reduction of the nitro group, and finally a diazotization/fluorination sequence (Schiemann reaction) followed by deprotection.[7]

3.2. Stage 2: Acylation to Yield the Target Scaffold

This protocol details the final amide bond formation. The causality behind this step is a classic nucleophilic acyl substitution, where the exocyclic amino group of 2-amino-5-fluoropyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base like triethylamine is used to quench the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-fluoropyridine | ≥98% | Commercial | Key starting material. |

| Pivaloyl Chloride | ≥99% | Commercial | Acylating agent. Handle in a fume hood. |

| Triethylamine (TEA) | ≥99.5%, dry | Commercial | Base. Must be dry. |

| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent. |

| Saturated NaHCO₃ solution | N/A | Lab Prepared | For aqueous workup. |

| Brine | N/A | Lab Prepared | For aqueous workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Commercial | Drying agent. |

| Hexane / Ethyl Acetate | HPLC Grade | Commercial | For chromatography and recrystallization. |

| Round-bottom flask | N/A | N/A | Appropriately sized for the reaction scale. |

| Magnetic stirrer & stir bar | N/A | N/A | For agitation. |

| Ice bath | N/A | Lab Prepared | For temperature control. |

| Separatory funnel | N/A | N/A | For extraction. |

| Rotary evaporator | N/A | N/A | For solvent removal. |

Step-by-Step Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (5.60 g, 50.0 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Base: Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

-

Acylation: Slowly add pivaloyl chloride (6.1 mL, 50.0 mmol) dropwise to the cold solution over 15 minutes.[10] A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting amine spot is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into 100 mL of saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel to quench any unreacted pivaloyl chloride.

-

Extraction: Shake the funnel, release the pressure, and separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide as a white to off-white solid.[10]

Expected Results & Characterization

-

Yield: 80-90%

-

Appearance: White crystalline solid

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 8.15 (d, 1H), 7.50 (dd, 1H), 1.35 (s, 9H).

-

Mass Spec (ESI+): m/z calculated for C₁₀H₁₃FN₂O [M+H]⁺, 197.10; found, 197.11.

Caption: Synthesis of the Target Scaffold.

Application: Derivatization for SAR Studies

The true utility of a scaffold lies in its potential for modification to explore structure-activity relationships (SAR).[11] Novel fungicide candidates can be synthesized by introducing various substituents.[12][13][14] A common strategy involves further functionalization of the pyridine ring.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (Hypothetical Example)

This protocol illustrates how the scaffold could be used to synthesize a library of analogues. It assumes a bromo-analogue of the scaffold is available, which would be a common next step in an SAR campaign.

-

Reaction Setup: In an oven-dried Schlenk tube, combine the bromo-derivatized scaffold (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst like Pd₂(dba)₃ (0.02 mmol), and a ligand such as Xantphos (0.04 mmol).

-

Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) and 5 mL of anhydrous toluene.

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

-

Heating: Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography to isolate the aminated product.

In Vitro Antifungal Bioassay Protocol

Once novel analogues are synthesized, their biological activity must be quantified. The mycelial growth inhibition assay is a standard in vitro method.

Protocol Steps

-

Compound Preparation: Prepare stock solutions of the synthesized compounds and a reference fungicide (e.g., boscalid, fenpicoxamid) in DMSO at 10,000 mg/L.

-

Media Preparation: Dispense molten potato dextrose agar (PDA) into sterile petri dishes containing serial dilutions of the test compounds to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). A DMSO-only plate serves as the negative control.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani), in the center of each plate.[11][12]

-

Incubation: Incubate the plates in the dark at 25 °C for 2-5 days, or until the mycelium in the control plate has reached the edge.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of inhibition relative to the negative control. Use these values to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each compound through probit analysis.

Example Data Table

| Compound | Target Fungus | EC₅₀ (mg/L) |

| Scaffold (Control) | Botrytis cinerea | >100 |

| Analogue 4a | Botrytis cinerea | 8.5 |

| Analogue 4b | Botrytis cinerea | 3.2 |

| Fenpicoxamid (Ref.) | Botrytis cinerea | 1.1 |

Conclusion

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a high-value scaffold that provides a robust starting point for the discovery of next-generation picolinamide fungicides. Its synthesis is straightforward, and its structure is amenable to a wide range of chemical modifications. The protocols and mechanistic insights provided herein offer researchers a comprehensive guide to leveraging this key building block in the rational design and development of novel solutions for agricultural disease management.

References

-

Science Alert. (n.d.). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

- Google Patents. (n.d.). MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.

-

MDPI. (n.d.). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

ACS Publications. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. Retrieved from [Link]

-

Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ACS Publications. (n.d.). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Retrieved from [Link]

-

MDPI. (n.d.). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Retrieved from [Link]

Sources

- 1. MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a key building block in contemporary drug discovery and agrochemical research.[1] Its unique electronic properties, stemming from the electron-withdrawing fluorine atom on the pyridine ring and the sterically demanding pivaloyl protecting group, make it a valuable synthon for introducing the 5-fluoropyridin-2-amine moiety into complex molecules. This document provides a comprehensive guide to the synthesis of this intermediate and its application in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The protocols and insights presented herein are designed for researchers, medicinal chemists, and process development scientists. The causality behind the selection of catalysts, ligands, bases, and solvents is discussed in detail to empower the user to not only replicate the described methods but also to adapt and troubleshoot them for their specific applications.

Synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

The title compound is readily prepared in high yield from commercially available 2-amino-5-fluoropyridine and pivaloyl chloride. The pivaloyl group serves as a robust protecting group for the amine and can influence the regioselectivity of subsequent reactions.

A reliable method for this acylation is adapted from the procedure for the analogous 5-methylpyridine derivative.[2][3]

Experimental Protocol: Synthesis of N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

-

To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-